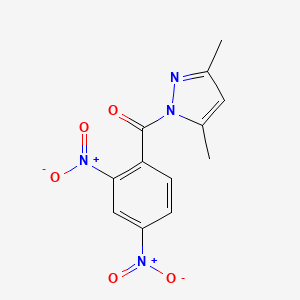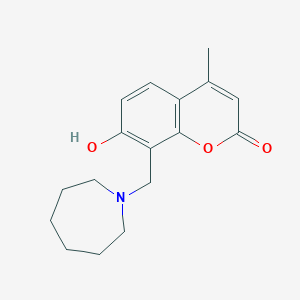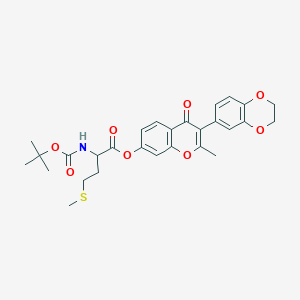
2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide
Vue d'ensemble
Description
2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is also known as AZA-9 and has been found to exhibit promising pharmacological properties, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in disease processes, leading to the suppression of disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide exhibits significant biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. Additionally, it has been shown to have minimal toxicity, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is its versatility in various lab experiments. It can be used in cell-based assays, animal studies, and in vitro experiments. However, one of the limitations of this compound is its relatively complex synthesis process, which can limit its availability and use in some labs.
Orientations Futures
As research on 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide continues, there are several potential future directions for this compound. These include further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential applications in other disease areas. Additionally, there is a need for more research on the synthesis and availability of this compound to make it more accessible to researchers in the field.
In conclusion, 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is a promising compound that has significant potential in drug discovery and development. Its versatility in various lab experiments, minimal toxicity, and promising pharmacological properties make it a valuable tool for researchers in various fields. As research on this compound continues, there is a need for further exploration of its potential applications and optimization of its pharmacological properties to maximize its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit significant activity against various disease targets, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-21(16-26-13-6-1-2-7-14-26)24-19-11-8-12-20-18(19)15-23-22(25-20)17-9-4-3-5-10-17/h3-5,9-10,15,19H,1-2,6-8,11-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYSJWZQELTELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2CCCC3=NC(=NC=C23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B3837576.png)
![6-amino-3-methyl-4-(5-nitro-2-furyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3837578.png)


![N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B3837598.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3837600.png)

![N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3837628.png)
![2-(1-azocanyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3837631.png)
![N~4~-{[2-(diethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B3837640.png)
![N-methyl-N-(pyridin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3837657.png)